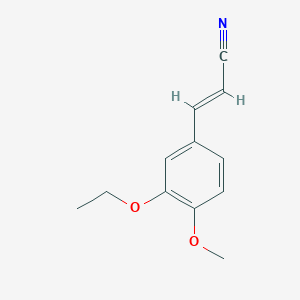
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety.
准备方法
The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
科学研究应用
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar compounds to 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile include:
3-(4-Methoxyphenyl)prop-2-enenitrile: Lacks the ethoxy group, which may affect its reactivity and applications.
3-(3-Ethoxyphenyl)prop-2-enenitrile: Lacks the methoxy group, leading to different chemical properties.
3-(3-Methoxy-4-ethoxyphenyl)prop-2-enenitrile: Similar structure but with different positioning of the ethoxy and methoxy groups, influencing its behavior in reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.
生物活性
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile, with the CAS number 851958-89-9, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15NO2
- Molecular Weight : 219.25 g/mol
The compound features an ethoxy group and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and potential biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study reported its cytotoxic effects on various cancer cell lines, demonstrating an IC50 value that suggests potent activity against tumor growth. The mechanism appears to involve the inhibition of specific signaling pathways that are critical for cancer cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Inhibition of estrogen receptor signaling |
| A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at the G2/M phase |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in critical metabolic pathways. The compound may act as an inhibitor of specific kinases or enzymes that play a role in cell signaling and proliferation.
- Enzyme Inhibition : Studies suggest that this compound inhibits enzymes involved in the synthesis of nucleic acids, thereby impairing cell division.
- Receptor Modulation : It may also modulate the activity of certain receptors, affecting cellular responses to hormones or growth factors.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in significant tumor reduction in a subset of patients who had previously failed standard therapies.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups, indicating its potential as a novel therapeutic agent.
属性
IUPAC Name |
(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTPCKVVDSYWLW-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













